molecular formula C23H20N2 B11590518 1-(3-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-(3-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11590518
M. Wt: 324.4 g/mol
InChI Key: YEAYPITWZYOGPF-CCEZHUSRSA-N
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Description

1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a 3-methylphenyl group and a phenylethenyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzyl chloride with 2-phenylethylamine under basic conditions to form an intermediate, which is then cyclized to form the benzodiazole ring. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylbenzodiazole: Similar structure but lacks the phenylethenyl group.

    2-Phenylbenzodiazole: Lacks the 3-methylphenyl group.

    3-Methyl-2-phenylbenzodiazole: Similar but with different substitution patterns.

Uniqueness

1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-methylphenyl and phenylethenyl groups provides distinct steric and electronic properties that differentiate it from other benzodiazole derivatives.

Properties

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C23H20N2/c1-18-8-7-11-20(16-18)17-25-22-13-6-5-12-21(22)24-23(25)15-14-19-9-3-2-4-10-19/h2-16H,17H2,1H3/b15-14+

InChI Key

YEAYPITWZYOGPF-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Origin of Product

United States

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